4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine” is a type of N-heterocyclic compound . It belongs to the family of pyrazolo[1,5-a]pyrimidines, which are known for their significant impact in medicinal chemistry and material science due to their photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . The main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles .Molecular Structure Analysis
The structural motif of pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines have been the subject of various synthetic transformations that improve their structural diversity . These transformations allow a synergic effect between new synthetic routes and the possible applications of these compounds .Wissenschaftliche Forschungsanwendungen
Phosphodiesterase Inhibition
Research has indicated that derivatives similar to 4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine exhibit inhibitory activity against specific phosphodiesterases (PDEs), which are crucial for cellular signal transduction processes. Such compounds have been evaluated for their potential in treating various diseases, including cognitive impairments associated with neurodegenerative and neuropsychiatric disorders (Li et al., 2016).
Antihypertensive Agents
The synthesis and evaluation of certain triazolopyrimidines, bearing similarities in structure to the compound , have demonstrated promising antihypertensive activities. These compounds have been tested both in vitro and in vivo, showing potential as therapeutic agents for managing high blood pressure (Bayomi et al., 1999).
Anti-inflammatory Properties
A class of pyrazolopyrimidines, related to the compound of interest, has been identified for their anti-inflammatory properties without exhibiting ulcerogenic activity. This suggests potential for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) that could offer therapeutic benefits with reduced gastrointestinal side effects (Auzzi et al., 1983).
Antimicrobial Activity
Studies on pyrimidine-triazole derivatives synthesized from morpholine-based molecules have revealed significant antimicrobial activities. These compounds have been tested against various bacterial and fungal strains, showing promise for applications in combating infections (Majithiya & Bheshdadia, 2022).
Kinase Inhibition for Cancer Treatment
The discovery of non-nitrogen-containing morpholine isosteres, which can mimic the binding and inhibitory activity of morpholines on kinases, has opened new avenues for cancer treatment. These compounds, including pyrimidinylmorpholines, target PI3K and PIKKs, showing potential as selective inhibitors for therapeutic applications (Hobbs et al., 2019).
Wirkmechanismus
Target of Action
The primary target of 4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine is the translocator protein 18 kDa (TSPO), which is recognized as a biomarker for microglial activation and neuroinflammation imaging . This compound has a high impact in medicinal chemistry and has attracted a great deal of attention due to its significant photophysical properties .
Mode of Action
This compound interacts with its target, the TSPO, by binding to it. This interaction results in changes in the TSPO, which can lead to various downstream effects .
Biochemical Pathways
It is known that this compound has potential anticancer and enzymatic inhibitory activity . This suggests that it may affect pathways related to cell growth and enzyme function.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound demonstrates rapid entry into the brain and a concentration equilibrium at 20–30 minutes after injection . Its metabolic profile shows that unchanged this compound accounts for a significant percentage of the remaining radioactivity in the brain .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the TSPO. By binding to this protein, the compound can influence various cellular processes, potentially leading to effects such as inhibition of cell growth or enzyme activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action may be affected by the presence of other molecules in the cellular environment. Additionally, factors such as temperature and pH could potentially influence the compound’s stability and efficacy .
Eigenschaften
IUPAC Name |
4-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-13-12-16(21-8-10-23-11-9-21)22-18(19-13)17(14(2)20-22)15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCIZNQUYSXBGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCOCC3)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.